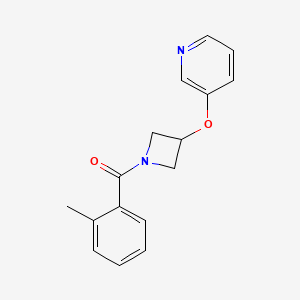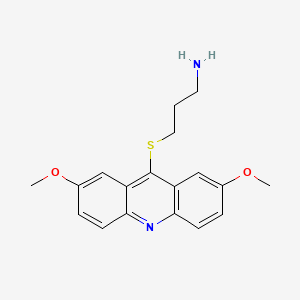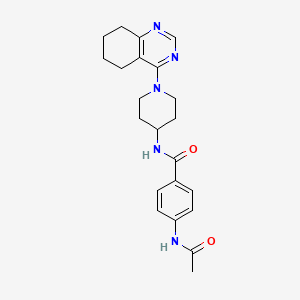![molecular formula C23H32N6O B2528645 (3,4-Dimethylphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone CAS No. 898453-73-1](/img/structure/B2528645.png)
(3,4-Dimethylphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,4-Dimethylphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone is a useful research compound. Its molecular formula is C23H32N6O and its molecular weight is 408.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has been conducted on the synthesis of new pyridine derivatives, including piperazine and pyridazinone moieties, and their subsequent evaluation for antimicrobial activities. These compounds have shown variable and modest activity against investigated strains of bacteria and fungi. The structures of these new compounds have been established through elemental analysis and spectral studies (Patel, Agravat, & Shaikh, 2011).
Herbicidal Applications
Some derivatives related to the core structure of "(3,4-Dimethylphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone" have been explored for their herbicidal properties. For instance, substituted pyridazinone compounds have been found to inhibit photosynthesis in plants, acting as herbicides. Modifications to the molecular structure have resulted in compounds with enhanced biological properties, such as resistance to metabolic detoxification in plants and interference with chloroplast development (Hilton, Scharen, St. John, Moreland, & Norris, 1969).
Analgesic and Antinociceptive Agents
Derivatives carrying the arylpiperazinyl structure, akin to "this compound," have been synthesized and shown to possess antinociceptive properties. These compounds have been effective in thermal nociceptive stimulus tests after systemic administration, with efficacy comparable to morphine. The involvement of the noradrenergic and/or serotoninergic system has been suggested in their mechanism of action (Giovannoni, Vergelli, Ghelardini, Galeotti, Bartolini, & Dal Piaz, 2003).
Inhibition of Tubulin Polymerization
Studies have also been conducted on derivatives with potential for inhibiting tubulin polymerization, demonstrating the synthesis and biological evaluation of various compounds for their effects on tumor cell growth and cell cycle arrest. Certain analogues have shown excellent antiproliferative properties, with potent inhibition of tubulin polymerization and induction of G2/M phase cell cycle blockade (Prinz et al., 2017).
Mechanism of Action
Target of Action
The compound contains a piperazine moiety, which is a common structural unit in many pharmacological drugs . Piperazine derivatives have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity . Therefore, the targets could be one or more of these receptors or enzymes.
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on various factors including its chemical structure, the route of administration, and the patient’s physiological condition. Piperazine derivatives are generally well absorbed and distributed in the body .
Properties
IUPAC Name |
(3,4-dimethylphenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N6O/c1-4-26-9-11-27(12-10-26)21-7-8-22(25-24-21)28-13-15-29(16-14-28)23(30)20-6-5-18(2)19(3)17-20/h5-8,17H,4,9-16H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJSHOYCPCQVDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CC(=C(C=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Imidazol-1-yl-2-methylpropyl)amino]propanoic acid;dihydrochloride](/img/structure/B2528566.png)


![N-(2-(1-methyl-1H-imidazole-4-sulfonamido)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2528569.png)
![N-(3-chloro-4-methoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2528570.png)
![3-{5-[4-(2-Methylpropyl)phenyl]-1,3-oxazol-2-yl}propanoic acid](/img/structure/B2528571.png)
![2-Bromo-5-[(2-carboxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2528572.png)
![3-{[5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-3-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]propanamide](/img/structure/B2528573.png)
![N-{3-[4-(dimethylamino)phenyl]propyl}-3-phenylpropanamide](/img/structure/B2528577.png)


![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2528584.png)

